Pholcodine-N,N'-dioxide

Supercritical Fluid Chromatography Impurity Profiling Retention Time Differentiation

Pholcodine-N,N'-dioxide (CAS 433308-91-9; molecular formula C₂₃H₃₀N₂O₆; molecular weight 430.5 Da) is the di-N-oxidized degradation product of the semi-synthetic opioid antitussive pholcodine (3-morpholinoethylmorphine). The compound bears two pentavalent nitrogen atoms resulting from oxidation of both the morpholino ring nitrogen and the morphinan skeleton nitrogen, distinguishing it from the mono-N-oxide (C₂₃H₃₀N₂O₅; MW 414.5 Da) and the parent drug (C₂₃H₃₀N₂O₄; MW 398.5 Da).

Molecular Formula C23H30N2O6
Molecular Weight 430.5 g/mol
Cat. No. B13424349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePholcodine-N,N'-dioxide
Molecular FormulaC23H30N2O6
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESC[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OCC[N+]6(CCOCC6)[O-])OC3C(C=C4)O)[O-]
InChIInChI=1S/C23H30N2O6/c1-24(27)7-6-23-16-3-4-18(26)22(23)31-21-19(5-2-15(20(21)23)14-17(16)24)30-13-10-25(28)8-11-29-12-9-25/h2-5,16-18,22,26H,6-14H2,1H3/t16-,17+,18-,22-,23-,24?/m0/s1
InChIKeyOPUQVGQORULKFL-FHYUENEGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pholcodine-N,N'-dioxide (CAS 433308-91-9): Reference Standard Identity, Physicochemical Profile, and Procurement Context for the Pholcodine Di-N-Oxide Impurity Marker


Pholcodine-N,N'-dioxide (CAS 433308-91-9; molecular formula C₂₃H₃₀N₂O₆; molecular weight 430.5 Da) is the di-N-oxidized degradation product of the semi-synthetic opioid antitussive pholcodine (3-morpholinoethylmorphine) . The compound bears two pentavalent nitrogen atoms resulting from oxidation of both the morpholino ring nitrogen and the morphinan skeleton nitrogen, distinguishing it from the mono-N-oxide (C₂₃H₃₀N₂O₅; MW 414.5 Da) and the parent drug (C₂₃H₃₀N₂O₄; MW 398.5 Da). It is formally designated as Pholcodine Impurity F in the European Pharmacopoeia (EP) and British Pharmacopoeia (BP) monographs and is primarily procured as a certified reference standard for pharmaceutical quality control, impurity profiling, and stability-indicating method validation . The compound forms during oxidative degradation of pholcodine in liquid formulations under storage, with formation rate dependent on temperature and pH .

Why Pholcodine-N,N'-dioxide Cannot Be Replaced by Pholcodine, Its Mono-N-oxide, or Other Opioid-Degradation Markers in Analytical and Quality-Control Workflows


Pholcodine-N,N'-dioxide is chromatographically, spectrometrically, and structurally distinguishable from pholcodine and pholcodine-N-oxide, and its presence as a distinct late-stage oxidative degradation product carries analytical and regulatory implications that the parent compound or the mono-oxide cannot surrogate . Under SFC-MS conditions using a Discovery HS F5 column with CO₂/30% EtOH-0.4% diethylamine, the dioxide elutes at retention time (Rt) 5.52–5.68, whereas the co-occurring pholcodine-N-oxide elutes at Rt 4.47–4.55 and pholcodine itself at Rt 2.98–3.06—a resolution gap that precludes peak misidentification but also means that substituting any single-component standard for the dioxide in a multi-impurity calibration set would produce inaccurate system suitability metrics and invalidate pharmacopoeial method verification . The dioxide's molecular ion [M+H]⁺ at m/z 431.5 (versus m/z 415.5 for the mono-N-oxide and m/z 399.5 for pholcodine) provides a unique mass spectrometric signature that cannot be simulated by any other known pholcodine-related substance . Furthermore, the EP/BP monographs assign this compound a specific impurity designation (Impurity F) with defined acceptance criteria; use of a non-identical compound for limit testing would constitute a regulatory non-compliance .

Quantitative Differentiation Evidence for Pholcodine-N,N'-dioxide Relative to Pholcodine, Pholcodine-N-oxide, and Opioid-Class Analogs


SFC-MS Retention Time Resolution: Pholcodine-N,N'-dioxide vs. Pholcodine-N-oxide vs. Pholcodine Under Identical Chromatographic Conditions

In a direct head-to-head SFC-MS analysis of a pholcodine-containing commercial formulation (Tuxi), the three compounds were baseline-resolved under isocratic conditions on a Discovery HS F5 column (25 cm × 4.6 mm, 5 μm) with supercritical CO₂ and 30% EtOH/0.4% diethylamine modifier at 3 mL min⁻¹ . The pholcodine-N,N'-dioxide standard eluted at Rt 5.68, while pholcodine-N-oxide standard eluted at Rt 4.47 and pholcodine standard at Rt 3.06—a ΔRt of 1.21 between the dioxide and mono-oxide, and ΔRt of 2.62 between the dioxide and parent drug . In the aged formulation sample, corresponding peaks were detected at Rt 5.52 (dioxide), Rt 4.55 (mono-oxide), and Rt 2.98 (pholcodine) with mass spectra matching the authentic standards . This resolution is sufficient for unambiguous identification and quantification in a multi-component mixture without interference.

Supercritical Fluid Chromatography Impurity Profiling Retention Time Differentiation

Molecular Mass Increment as a Deterministic Purity Criterion: Pholcodine-N,N'-dioxide (+32 Da) Versus Pholcodine-N-oxide (+16 Da) Versus Parent Pholcodine

Pholcodine-N,N'-dioxide is distinguished from its closest structural analog (pholcodine-N-oxide) by a second oxygen atom addition at the morphinan skeleton nitrogen, yielding a molecular formula of C₂₃H₃₀N₂O₆ and a monoisotopic molecular weight of 430.5 Da, compared to C₂₃H₃₀N₂O₅ (414.5 Da) for the mono-oxide and C₂₃H₃₀N₂O₄ (398.5 Da) for pholcodine . This sequential +16 Da mass shift (+32 Da from parent to dioxide) is directly verifiable by electrospray ionization mass spectrometry: the [M+H]⁺ ion for the dioxide appears at m/z 431.5, distinct from m/z 415.5 (mono-oxide) and m/z 399.5 (pholcodine) . The synthesis of the dioxide, achieved by oxidation of pholcodine with m-chloroperoxybenzoic acid, produces both the mono-N-oxide and the di-N,N'-dioxide, confirming the stepwise nature of the two oxidations . The dioxide is formally catalogued as Pholcodine Impurity F in the EP/BP monographs, while the mono-oxide is Impurity C, each bearing distinct acceptance criteria .

Mass Spectrometry Molecular Identity Reference Standard Characterization

Biotransformation Rate Context: Why Pholcodine Impurities Including the Dioxide Accumulate During Storage Relative to Faster-Metabolized Opioid Alternatives

The parent drug pholcodine exhibits exceptionally slow biotransformation in freshly isolated rat hepatocytes, with a measured metabolic rate constant k(met) = 0.021 µM min⁻¹, which is 2.7-fold slower than morphine (k(met) = 0.057 µM min⁻¹) and 5.3-fold slower than codeine (k(met) = 0.112 µM min⁻¹) . This intrinsically slow hepatic clearance means that pholcodine has a prolonged residence time in both biological systems and aqueous formulations, increasing the probability of non-enzymatic oxidative degradation to the N-oxide and N,N'-dioxide during shelf-life storage . The N-oxidation pathway is the dominant phase I metabolic route for pholcodine, with pholcodine-N-oxide (P-NOX) accounting for approximately 35% of total parent drug conversion in rat hepatocyte incubations . Although the dioxide has not been quantified as a discrete metabolite in those hepatocyte systems, its consistent detection alongside the mono-oxide in aged liquid formulations confirms that the second N-oxidation step occurs under both enzymatic and abiotic oxidative conditions .

Metabolic Stability Biotransformation Kinetics Degradation Risk Assessment

Degradation Product Profile Under Accelerated Conditions: Pholcodine-N,N'-dioxide as a Late-Stage Oxidative Marker Distinct from Morphine and the Mono-N-oxide

Under accelerated degradation conditions (pholcodine hydrate 1% w/v, 0.024 M, in citric acid buffer at 60 °C for 63 days), SFC-MS analysis of the resulting mixture revealed a characteristic degradation profile in the order of increasing retention time: morphine (Rt 2.40), pholcodine (Rt 2.98), pholcodine-N-oxide (Rt 4.55), and pholcodine-N,N'-dioxide (Rt 5.52) . Mass spectra confirmed the identity of each peak against authentic standards. The dioxide peak was consistently the latest-eluting compound, providing a distinct marker for advanced oxidative degradation that cannot be mimicked by morphine (the O-dealkylation product) or the mono-oxide (the intermediate oxidation state) . Critically, the dioxide is absent from formulations stored under conditions that prevent oxidation (e.g., Cosylan, an ethylmorphine-based antitussive, showed no ethylmorphine-N-oxide or N,N'-dioxide after equivalent storage), confirming that its presence is a specific indicator of pholcodine oxidation rather than a universal formulation artifact .

Forced Degradation Stability-Indicating Methods Oxidative Degradation Pathway

Cytotoxicity Context: Pholcodine-N-oxide Shows No Significant HepG2 Cell Toxicity, Supporting the Relevance of Oxidized Impurity Safety Assessment

In a comparative cytotoxicity study using HepG2 human hepatoma cells, incubation with pholcodine (P) and its major oxidative metabolite pholcodine-N-oxide (P-NOX) at concentrations previously shown to produce toxic responses for morphine and codeine resulted in no significant increase in lactate dehydrogenase (LDH) leakage through cell membranes over 24 hours, no depletion of reduced glutathione (GSH), and no decrease in total protein content . This stands in marked contrast to codeinone (CO, the 6-dehydrogenated metabolite of codeine), which caused significant GSH depletion vs. controls (P < 0.05) within 5 minutes of exposure at 0.5 mM . While the dioxide itself was not directly tested in this panel, the absence of cytotoxicity for the mono-N-oxide—the direct precursor to the dioxide—provides the most proximal toxicological benchmark available. Given that the dioxide represents a further oxidation state with both nitrogen atoms in the pentavalent configuration, the Brondz and Brondz hypothesis that N-oxides of alkaloids may possess lower toxicity than parent alkaloids provides a class-level inference framework .

In Vitro Toxicology HepG2 Hepatoma Cells Impurity Safety Qualification

Regulatory Specification Identity: Pholcodine-N,N'-dioxide as EP Impurity F with a Distinct CAS Registry Number and Monograph Assignment

Pholcodine-N,N'-dioxide is assigned CAS 433308-91-9 and designated as Pholcodine Impurity F under the European Pharmacopoeia (EP) and British Pharmacopoeia (BP) monographs for pholcodine . This is distinct from Pholcodine Impurity C (pholcodine-N-oxide, CAS 433308-89-5, MW 414.5 Da) and other listed impurities (A, B, D, E, G) [REFS-1, REFS-2]. The dioxide reference standard is supplied with full characterization data compliant with regulatory guidelines and is intended for use in analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production quality monitoring . The neat reference material is available in pack sizes of 2.5 mg to 1 g with storage at −20 °C and a typical lead time of 5–10 days . Its identity as a distinct monograph-listed impurity means that analytical methods for pholcodine drug substance and drug product are expected to demonstrate resolution of this peak from all other specified impurities and the API .

Pharmacopoeial Compliance Reference Standard Procurement Regulatory Submission

Validated Application Scenarios for Pholcodine-N,N'-dioxide (EP Impurity F) in Pharmaceutical Quality Control, Stability Studies, and Forensic Analysis


Pharmacopoeial Impurity Method Calibration and System Suitability Testing for Pholcodine API and Finished Dosage Forms

Pholcodine-N,N'-dioxide is used as the EP Impurity F reference standard to establish system suitability in HPLC-UV-DAD or SFC-MS methods intended to separate and quantify all specified impurities in pholcodine drug substance and drug product. Its unique retention time (Rt 5.52–5.68 under the SFC conditions of Brondz & Brondz 2012) provides a late-eluting marker that confirms column performance and resolution adequacy across the full impurity profile . In an HPLC-DAD method validated by Petkovska et al. (2011) for pholcodine and five related substances on a LiChrospher C-8 column with gradient elution (2% ammonium hydroxide in water and acetonitrile), all compounds were separated in under 10 minutes, and inclusion of the dioxide standard in the calibration set ensures that the method meets pharmacopoeial specificity requirements .

Forced Degradation and Stability-Indicating Method Development for Pholcodine-Containing Liquid Formulations

During oxidative forced degradation studies of pholcodine oral solutions and syrups, the N,N'-dioxide is the definitive marker for advanced-stage oxidation. Under accelerated conditions (60 °C, 63 days, citric acid buffer, pH varied with NaOH), the dioxide peak (Rt 5.52) is resolved from morphine (Rt 2.40), pholcodine (Rt 2.98), and the mono-oxide (Rt 4.55), enabling mass-balance calculations and degradation kinetics modeling . The availability of a neat certified reference material at 2.5 mg to 1 g pack sizes with documented purity and characterization data supports accurate quantification at levels consistent with ICH Q3B reporting thresholds . Stability studies that omit the dioxide standard risk misidentifying the late-eluting peak or failing to demonstrate that the analytical method is truly stability-indicating.

Forensic and Illicit-Drug Investigation Using N-Oxide and N,N'-Dioxide Marker Profiling

As established by Brondz & Brondz (2012, 2013), the N-oxides and N,N'-dioxides of pholcodine can serve as specific chemical markers in forensic casework to differentiate legal pharmaceutical-grade pholcodine from illicitly manufactured or diverted material . The ratio of mono-oxide to dioxide, along with the presence or absence of morphine as a degradation product, provides a chemical fingerprint of storage history and manufacturing origin. SFC-MS enables direct injection analysis of complex seized formulations without derivatization, and the dioxide's unique mass spectrum (m/z 431.5) and late retention time make it an unambiguous marker even in complex matrices containing multiple opioids and cutting agents . Forensic laboratories procuring the dioxide reference standard gain the ability to perform retention-time and mass-spectral matching for evidentiary purposes.

Metabolite and Impurity Fate Profiling in Non-Clinical Safety Assessment for Regulatory Dossiers

Although the dioxide has not been identified as a discrete in vivo metabolite, pholcodine-N-oxide—its direct chemical precursor—is the dominant phase I metabolite accounting for approximately 35% of parent drug conversion in rat hepatocyte incubations . The slow intrinsic biotransformation of pholcodine (k(met) = 0.021 µM min⁻¹ vs. 0.112 µM min⁻¹ for codeine) means that oxidative degradation products including the dioxide are relevant to both in vivo metabolite profiling and ex vivo stability assessment . In HepG2 cytotoxicity screening, the mono-oxide (and by inference its further oxidation product) showed no significant LDH leakage, GSH depletion, or protein content decrease, in contrast to codeinone which caused rapid GSH depletion (P < 0.05 at 5 min) . Laboratories preparing impurity qualification justifications under ICH Q3A/Q3B for ANDA submissions can reference these data when establishing the safety profile of the dioxide impurity, and procurement of the authentic standard is essential for generating compound-specific toxicological data to close the noted knowledge gap .

Quote Request

Request a Quote for Pholcodine-N,N'-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.